ENMD 547-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

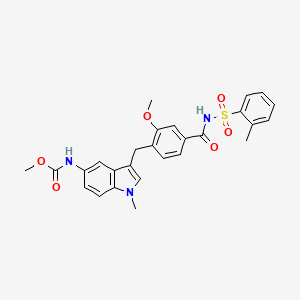

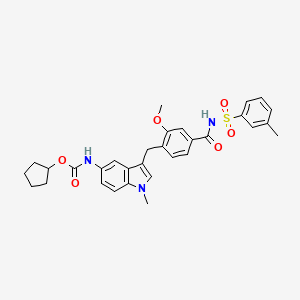

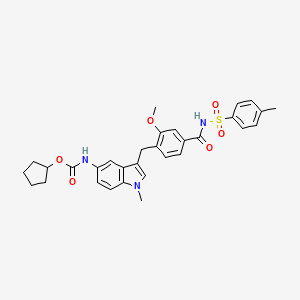

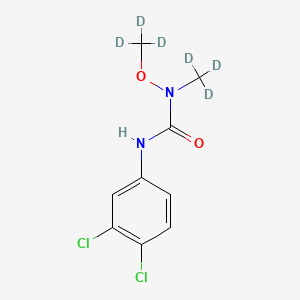

ENMD 547-d8 is a deuterium labelled form of ENMD 547 . It is a selective PAR-2 antagonist . The IUPAC name for ENMD 547-d8 is 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide .

Molecular Structure Analysis

The molecular formula of ENMD 547-d8 is C15H22D8BrN3O2 . The molecular weight is 372.37 . The canonical SMILES representation is CC©CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br .Physical And Chemical Properties Analysis

ENMD 547-d8 has a molecular weight of 372.37 . It is stored at 2-8°C . The physical appearance of ENMD 547-d8 is not specified . It is soluble in Chloroform, Dichloromethane, and DMSO .科学的研究の応用

Antiproliferative and Antiangiogenic Activities

ENMD 547-d8, like its parent compound 2ME2, has shown significant antiproliferative and antiangiogenic activities. These properties make it a candidate for cancer treatment, as it can inhibit tumor growth and prevent the formation of new blood vessels necessary for tumor survival and expansion. The improvement in metabolic stability and increased plasma levels compared to 2ME2 suggest that ENMD 547-d8 could offer enhanced therapeutic efficacy in clinical settings.

Antitumor Efficacy in Vivo

Research studies have demonstrated ENMD 547-d8's potential in reducing tumor volumes and improving survival times in animal models. Notably, its ability to target microtubules, induce G2-M cell cycle arrest, and promote apoptosis aligns with the desired outcomes for effective cancer therapies. The observed antitumor activity in various tumor models, including breast carcinoma and Lewis lung carcinoma metastatic models, highlights its versatility as a therapeutic agent across different cancer types.

Mechanism of Action

ENMD 547-d8's mechanism of action involves targeting several pathways crucial to tumor growth and survival. This includes inhibition of angiogenesis through targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), as well as inhibiting the mitotic kinase Aurora A. Such multifaceted targeting positions ENMD 547-d8 as a promising candidate for treating cancers with these dysregulated pathways.

Clinical Implications

The oral bioavailability of ENMD 547-d8, combined with its antiangiogenic and antiproliferative mechanisms of action, supports its potential use as a therapeutic agent in cancer treatment. The compound's progression into clinical trials underscores its promise, particularly for conditions like platinum-resistant ovarian cancer, where current treatment options are limited.

References

- (Fletcher et al., 2010): Discusses ENMD-547-d8's oral activity, kinase inhibition, antiangiogenic, and antiproliferative mechanisms of action.

- (Lavallee et al., 2008): Highlights significant antitumor activity in vivo following treatment with ENMD-547-d8, a microtubule agent.

- (Pasquier et al., 2010): Examines ENMD-547-d8's dual properties as an antiangiogenic and vascular-disrupting agent.

作用機序

ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |

CAS番号 |

1795025-33-0 |

製品名 |

ENMD 547-d8 |

分子式 |

C15H30BrN3O2 |

分子量 |

372.377 |

IUPAC名 |

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |

InChI |

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |

InChIキー |

CXPUAJQIKBLGIR-KTSBLNPMSA-N |

SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |

同義語 |

6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide; 1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。